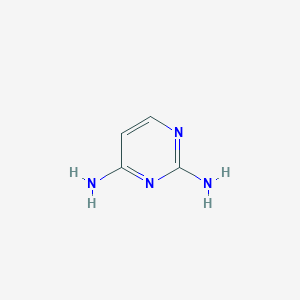

2,4-Diaminopyrimidine

説明

Historical Context and Significance of the 2,4-Diaminopyrimidine Scaffold in Drug Discovery

The journey of the this compound scaffold in drug discovery is rooted in early efforts to understand and interfere with cellular metabolism. A pivotal moment was the discovery that 2,4-diamino-5-substituted pyrimidines acted as antagonists to folic acid utilization. nih.gov This finding was crucial, as it shifted the research focus and led to the identification of dihydrofolate reductase (DHFR) as their specific molecular target in the mid-20th century. nih.gov

This understanding of their mechanism of action paved the way for the rational design of highly selective antimicrobial agents. A prime example from this era is Trimethoprim (B1683648), a 2,4-diamino-5-benzylpyrimidine, which was developed as a potent broad-spectrum antibacterial agent. nih.govnih.gov The success of Trimethoprim, particularly in combination with sulfamethoxazole, solidified the importance of the this compound core and demonstrated that strategic substitutions on the pyrimidine (B1678525) ring could achieve remarkable selectivity and therapeutic efficacy. nih.gov This early success spurred decades of further research, expanding the scaffold's application far beyond its initial use in antimicrobial therapy. nih.govwikipedia.org

Prevalence of the this compound Moiety in Biologically Active Molecules

The this compound moiety is a recurring structural motif found in a diverse array of molecules with significant biological activity. ibb.waw.plontosight.ai Its ability to form critical hydrogen bonds with biological targets, particularly kinases, makes it a favored scaffold in modern drug design. nih.gov

Beyond the classic antibacterial agent Trimethoprim and the antimalarial drug Pyrimethamine (B1678524), the scaffold is present in Iclaprim, another antibacterial agent targeting DHFR. ibb.waw.plajol.info In a different therapeutic application, Minoxidil (as the 3-oxide derivative) is widely used for the treatment of hair loss. ibb.waw.plgoogle.com

In the realm of oncology, the this compound core is central to numerous kinase inhibitors. nih.gov Examples include:

Ceritinib , an anaplastic lymphoma kinase (ALK) inhibitor. nih.gov

Cerdulatinib , a Janus kinase (JAK) and spleen tyrosine kinase (Syk) inhibitor. nih.gov

Abemaciclib , a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in breast cancer therapy. nih.gov

Encorafenib , a BRAFV600E inhibitor for melanoma. nih.gov

TAE-226 , a potent inhibitor of Focal Adhesion Kinase (FAK). nih.govbohrium.com

The structural versatility of the this compound core allows it to be incorporated into compounds targeting a wide range of diseases, from bacterial infections to cancer, highlighting its significance in medicinal chemistry. ontosight.aimdpi.comontosight.ai

Overview of Key Biological Targets and Therapeutic Areas

The therapeutic diversity of this compound derivatives stems from their ability to interact with a wide array of biological targets. This has led to their investigation and use in numerous therapeutic areas, including infectious diseases, oncology, and inflammatory conditions.

One of the most well-established targets is Dihydrofolate Reductase (DHFR) , a crucial enzyme in the folic acid pathway. nih.gov Inhibition of bacterial and parasitic DHFR is the basis for the antibacterial and antimalarial effects of drugs like Trimethoprim and Pyrimethamine, respectively. nih.govmalariaworld.orgnih.govacs.org The scaffold's utility extends to targeting DHFR in pathogens such as Mycobacterium abscessus, Mycobacterium avium, Bacillus anthracis, and Streptococcus suis. nih.govnih.govchemrxiv.orgdoi.orgnih.govmdpi.com

A major focus of modern research on this compound involves its use as a core structure for Kinase Inhibitors , which are vital in cancer therapy. nih.gov The pyrimidine ring is adept at forming key hydrogen bonds within the ATP-binding site of various kinases. nih.gov

Table 1: this compound Derivatives as Kinase Inhibitors

| Kinase Target | Therapeutic Area |

| Anaplastic Lymphoma Kinase (ALK) nih.gov | Cancer |

| c-Jun N-terminal Kinase (JNK) rsc.org | Cancer, Inflammation |

| Casein Kinase 1 Epsilon (CK1ε) mdpi.comresearchgate.net | Cancer |

| Cyclin-Dependent Kinases (CDK2, CDK7, CDK9) nih.govacs.orgnih.govcolab.wsacs.org | Cancer |

| Focal Adhesion Kinase (FAK) bohrium.comnih.govfigshare.com | Cancer |

| Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) researchgate.net | Inflammatory Diseases |

| MAPKAP Kinase 2 (MK2) researchgate.net | Inflammatory Diseases |

| p21-Activated Kinase 4 (PAK4) nih.gov | Cancer |

| Sky Kinase (TYRO3) researchgate.net | Cancer |

| c-Met nih.gov | Cancer |

Beyond these major classes, this compound derivatives have been developed to target other proteins. For instance, they act as antagonists at the Histamine H4 receptor , showing potential for treating inflammatory diseases like asthma. researchgate.net Some compounds containing this moiety have also been found to interact with thiamine (B1217682) transporters , which could have implications for drug interactions and cellular transport mechanisms. researchgate.net The scaffold is also the basis for drugs used in dermatology, such as for hair loss. google.com Furthermore, research has explored its potential in developing antiviral and antiprotozoal agents. mdpi.comiiarjournals.org

Table 2: Selected Biologically Active this compound Derivatives

| Compound Name | Biological Target(s) | Therapeutic Area/Application |

| Trimethoprim | Dihydrofolate Reductase (DHFR) | Antibacterial nih.govnih.govajol.info |

| Pyrimethamine | Dihydrofolate Reductase (DHFR) | Antimalarial, Antiprotozoal ibb.waw.plajol.info |

| Iclaprim | Dihydrofolate Reductase (DHFR) | Antibacterial ibb.waw.pl |

| Minoxidil | --- | Hair Loss Treatment ibb.waw.plgoogle.com |

| Ceritinib | Anaplastic Lymphoma Kinase (ALK) | Anticancer nih.gov |

| Cerdulatinib | JAK/Syk Kinases | Anticancer, Anti-inflammatory nih.gov |

| Abemaciclib | CDK4/6 | Anticancer nih.gov |

| TAE-226 | Focal Adhesion Kinase (FAK) | Anticancer nih.govbohrium.com |

| JNJ 39758979 | Histamine H4 Receptor | Anti-inflammatory researchgate.net |

Structure

3D Structure

特性

IUPAC Name |

pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-2-7-4(6)8-3/h1-2H,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAWASYJIRZXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166021 | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156-81-0 | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pyrimidinediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2,4-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5ZY0JJP5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Diaminopyrimidine

Classical and Modern Synthetic Routes to the 2,4-Diaminopyrimidine Core

The construction of the this compound ring system can be achieved through various synthetic approaches, ranging from classical condensation reactions to modern, greener methodologies.

Condensation Reactions for Pyrimidine (B1678525) Ring Formation

The formation of the pyrimidine ring through condensation reactions is a cornerstone of classical synthesis. A common and long-standing method involves the condensation of a three-carbon component with guanidine (B92328). For instance, β-alkoxyacrylonitriles or their corresponding cyanoacetaldehyde acetals can be reacted with guanidine to yield this compound. google.com This reaction is typically carried out in the absence of a condensation catalyst. google.com Another approach involves the condensation of dicyandiamide (B1669379) with bicyclic aromatic ketones. acs.org

A notable example is the reaction of guanidine nitrate (B79036) with ethoxymethylenemalononitrile (B14416) in the presence of sodium ethoxide to form 2,4-diamino-5-cyanopyrimidine. mdpi.com The guanidine base, generated in situ, acts as the nitrogen-containing component that condenses with the three-carbon nitrile derivative to construct the pyrimidine ring. mdpi.com

| Reactant 1 | Reactant 2 | Product | Reference |

| β-Alkoxyacrylonitrile | Guanidine | This compound | google.com |

| Cyanoacetaldehyde acetal | Guanidine | This compound | google.com |

| Dicyandiamide | Bicyclic aromatic ketone | This compound derivative | acs.org |

| Guanidine nitrate | Ethoxymethylenemalononitrile | 2,4-Diamino-5-cyanopyrimidine | mdpi.com |

Substitution Reactions of Halogenated Pyrimidines

A prevalent and versatile method for synthesizing this compound and its derivatives involves the nucleophilic substitution of halogen atoms on a pre-formed pyrimidine ring. google.comresearchgate.net Dihalogenated pyrimidines, such as 2,4-dichloropyrimidine (B19661) or 2,4,6-trichloropyrimidine, serve as key starting materials. researchgate.netnih.gov

The differential reactivity of the halogen atoms often allows for sequential and selective substitution. For example, in 2,4,5-trichloropyrimidine, the chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. nih.gov This enables a stepwise introduction of different amino groups.

A typical procedure involves heating a 2-amino-4-chloropyrimidine (B19991) with ammonia (B1221849) in a hydroxylated solvent like methanol. google.com This reaction is often conducted in a closed vessel due to the volatility of ammonia. google.com Similarly, 2,4-diamino-6-chloropyrimidine can be synthesized from 2,4-diamino-6-hydroxypyrimidine (B22253) by treatment with phosphorus oxychloride (POCl₃). mdpi.com The resulting chloro-substituted pyrimidine can then undergo further substitution reactions. mdpi.com

| Starting Material | Reagent | Product | Reference |

| 2-Amino-4-chloropyrimidine | Ammonia, Methanol | This compound hydrochloride | google.com |

| 2,4,6-Trichloropyrimidine | Amines | Substituted 2,4-Diaminopyrimidines | researchgate.netnih.gov |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 2,4-Diamino-6-chloropyrimidine | mdpi.com |

| 2,4,5-Trichloropyrimidine | Amines | Substituted 2,4-Diaminopyrimidines | nih.gov |

Novel and Green Synthetic Approaches for this compound Oxide

Recent advancements have focused on developing more environmentally friendly and efficient synthetic routes. A notable example is the preparation of this compound oxide, a key intermediate for the anti-hair loss agent Aminexil. google.comgoogleapis.com

One innovative method involves the cyclization of 3-oxopropionitrile with guanidine under oxidizing conditions. google.comgoogleapis.com The 3-oxopropionitrile is generated in situ by the oxidation of the readily available and inexpensive starting material, 3-hydroxypropionitrile. google.comgoogleapis.com This process can be achieved using either chemical oxidants or bio-oxidases, offering a greener alternative to traditional methods that often rely on harsh reagents and complex starting materials. google.comgoogleapis.com

Derivatization Strategies of the this compound Scaffold

The versatility of the this compound scaffold lies in the ability to introduce a wide range of substituents at various positions, allowing for the fine-tuning of its physicochemical and biological properties.

Modifications at the Amino Positions (N2 and N4)

The amino groups at the N2 and N4 positions are primary sites for derivatization. These modifications are crucial for modulating the biological activity of this compound-based compounds. nih.govgoogle.com

Various synthetic strategies are employed to introduce different substituents at these positions. For instance, in the synthesis of potent cyclin-dependent kinase (CDK) inhibitors, alterations at the C2 and C4 positions of the pyrimidine system were explored by reacting with different amines. nih.gov Similarly, novel focal adhesion kinase (FAK) inhibitors were developed by introducing various amino fragments at the N2 and N4 positions. nih.gov

The selective substitution at N2 or N4 can often be controlled by the reaction conditions and the nature of the starting materials. For example, the synthesis of N2-substituted derivatives of 2,4-diamino-5-benzyl-pyrimidines has been reported to yield potent antibacterial agents. google.com

Substitutions on the Pyrimidine Ring (C5 and C6)

The C5 and C6 positions of the pyrimidine ring offer additional opportunities for structural modification, significantly impacting the molecule's properties.

Substitutions at the C5 position are common and can be achieved through various reactions. For example, the C5 position of this compound derivatives can be iodinated using N-iodosuccinimide. mdpi.com The resulting 5-iodo derivative can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce aryl groups. mdpi.comnih.gov Halogenation at the C5 position can also be achieved using elemental bromine or N-chlorosuccinimide. nih.gov

The C6 position can also be functionalized. For instance, 6-aryl-2,4-diaminopyrimidines can be synthesized via palladium-catalyzed Suzuki cross-coupling reactions of 6-chloro-2,4-diaminopyrimidine with aryl boronic acids. researchgate.net Additionally, the C6 position can be metalated using a strong base, allowing for the introduction of various electrophiles. acs.org

| Position | Reaction Type | Reagent(s) | Resulting Substituent | Reference |

| C5 | Iodination | N-Iodosuccinimide | Iodo | mdpi.com |

| C5 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl | mdpi.comnih.gov |

| C5 | Bromination | Bromine | Bromo | nih.gov |

| C5 | Chlorination | N-Chlorosuccinimide | Chloro | nih.gov |

| C6 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl | researchgate.net |

| C6 | Metalation | Strong base, Electrophile | Various | acs.org |

Introduction of Heterocyclic and Aliphatic Side Chains

A common approach begins with a suitably functionalized pyrimidine, such as 2,4-diamino-6-chloropyrimidine. nih.gov This intermediate can undergo nucleophilic substitution reactions to introduce a variety of side chains. For instance, reacting 2,4-diamino-6-chloropyrimidine with the sodium salt of (S)- or (R)-2,3-isopropylidene glycerol (B35011) in DMSO generates chiral aliphatic ether linkages at the C-6 position. mdpi.com This method allows for the stereospecific introduction of side chains crucial for targeted biological interactions. nih.govmdpi.com

Another powerful technique for introducing side chains, particularly aryl and heteroaryl groups, is the Suzuki cross-coupling reaction. nih.gov Starting with an iodinated pyrimidine derivative, such as a 2,4-diamino-5-iodo-6-substituted pyrimidine, various substituted phenylboronic acids can be coupled to the C-5 position in the presence of a palladium catalyst like Pd(dbpf)Cl₂. nih.govmdpi.com This reaction is highly versatile and tolerates a wide range of functional groups on the boronic acid partner.

Researchers have also developed methods to append more complex heterocyclic systems. For example, novel derivatives possessing triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds have been synthesized to explore their potential as antitumor agents. rsc.org Similarly, the introduction of hydrophilic groups like morpholine (B109124) at various positions is a common strategy to improve the physicochemical properties of the final compounds. nih.gov The synthesis of O-6-alkylated this compound acyclic nucleoside phosphonates (ANPs) bearing phosphonylmethoxyethyl (PME) or phosphonylmethoxypropyl (PMP) aliphatic chains has also been reported, highlighting the diversity of aliphatic modifications. researchgate.net

Table 1: Methods for Introducing Side Chains to this compound

| Position of Substitution | Synthetic Method | Type of Side Chain | Starting Material | Example Side Chain |

| C-6 | Nucleophilic Substitution | Aliphatic (Chiral Ether) | 2,4-Diamino-6-chloropyrimidine | (R)-2,3-isopropylidene glycerol mdpi.com |

| C-5 | Suzuki Coupling | Aryl / Heteroaryl | 2,4-Diamino-5-iodopyrimidine derivative | 4-Chlorophenylboronic acid mdpi.com |

| C-4 / C-2 | Nucleophilic Substitution | Heterocyclic | 2,4,5-Trichloropyrimidine | Morpholin-4-yl nih.gov |

| C-4 | Condensation | Heterocyclic | Fused Pyrimidine Precursor | Benzylamino group researchgate.net |

| C-6 | Ether Linkage | Aliphatic (ANP) | 6-Chloro-2,4-diaminopyrimidine | Phosphonylmethoxyethyl (PME) researchgate.net |

Click Chemistry Applications in this compound Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and reliable tool for modifying the this compound scaffold. nih.gov This reaction forms a stable 1,2,3-triazole ring that acts as a linker between the pyrimidine core and another molecular fragment, such as a natural product or a pharmacophore. dovepress.com The simplicity, high regioselectivity, and compatibility with numerous functional groups make CuAAC invaluable in medicinal chemistry. nih.gov

A typical application involves the synthesis of chimeric molecules. For example, this compound derivatives functionalized with a terminal alkyne (e.g., an N-propargyl group) can be coupled with a molecule containing an azide (B81097) group. nih.govnih.gov In one study, allo-gibberic acid, a diterpene, was converted into an azide intermediate. nih.govresearchgate.net This azide was then reacted with N-propargyl-functionalized 2,4-diaminopyrimidines via a CuAAC reaction to produce novel diterpene-pyrimidine chimeras. nih.govnih.gov This strategy allows for the modular assembly of complex molecules from distinct building blocks, facilitating the rapid exploration of structure-activity relationships. nih.gov

Table 2: Example of Click Chemistry in this compound Modification

| Pyrimidine Building Block | Azide Building Block | Linkage Formed | Catalyst System | Resulting Product |

| N-propargyl-2,4-diaminopyrimidine derivative (Alkyne) nih.gov | Azido-functionalized allo-gibberic acid (Azide) nih.gov | 1,2,3-Triazole nih.gov | Copper(I) nih.gov | Allo-gibberic acid-triazole-diaminopyrimidine chimera nih.gov |

Advanced Synthetic Techniques for Stereoselective Synthesis

The three-dimensional arrangement of atoms in a molecule is critical for its biological function. Consequently, advanced synthetic techniques that control stereochemistry are essential in the preparation of sophisticated this compound derivatives.

Stereoselective synthesis can be achieved by using chiral starting materials or by employing stereoselective reactions. One notable example is the synthesis of C-nucleosides where the pyrimidine base is attached to a sugar moiety via a carbon-carbon bond. A stereoselective Heck-type palladium-catalyzed cross-coupling between a 2'-deoxyribofuranoside glycal and an appropriate pyrimidine derivative has been developed. acs.org The subsequent reduction of the resulting double bond is also performed stereoselectively, for instance with sodium triacetoxyborohydride, to yield the final C-nucleoside with a defined stereocenter. acs.org

In another advanced approach, the synthesis of complex chimeras relies on the stereoselective modification of a scaffold that is later coupled to the diaminopyrimidine. For instance, the synthesis of an azidotriol intermediate from a gibberellic acid derivative was achieved through the stereoselective dihydroxylation of an allylic double bond using an osmium(VIII)-tetroxide/N-methylmorpholine N-oxide (OsO₄/NMO) system. nih.govnih.gov This reaction creates two new stereocenters with high control.

Furthermore, the introduction of chiral side chains onto the pyrimidine ring is a direct method to achieve stereoselectivity. As previously mentioned, the reaction of 2,4-diamino-6-chloropyrimidine with chiral synthons like (S)- or (R)-2,3-isopropylidene glycerol proceeds with retention of stereochemistry, providing a straightforward route to enantiomerically pure 6-substituted derivatives. nih.govmdpi.com

Table 3: Stereoselective Synthetic Methods for this compound Derivatives

| Synthetic Technique | Reagents / Catalyst | Substrate | Stereochemical Outcome |

| Stereoselective Dihydroxylation | Osmium(VIII)-tetroxide/NMO system nih.govnih.gov | Diterpene with allylic function | Controlled formation of an azidotriol intermediate nih.gov |

| Nucleophilic Substitution with Chiral Synthon | NaH, (S)- or (R)-2,3-isopropylidene glycerol mdpi.com | 2,4-Diamino-6-chloropyrimidine | Introduction of a chiral aliphatic side chain at C-6 nih.govmdpi.com |

| Stereoselective Heck Coupling & Reduction | Palladium catalyst; NaBH(OAc)₃ acs.org | 2'-Deoxyribofuranoside glycal | Formation of a stereodefined C-nucleoside acs.org |

| Reductive Amination / Alkylation | NaBH₄ u-szeged.hu | Hydroxymethyl ketone / Primary aminoalcohol | Creation of N-substituted 1,3-aminoalcohols with defined relative configuration u-szeged.hu |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Critical Structural Features for Biological Activity

The 2,4-diaminopyrimidine core is a key pharmacophore, with the amino groups at positions 2 and 4 being critical for forming hydrogen bonds with target proteins. researchgate.net The positioning of these amino groups is crucial for biological activity. scispace.com

The efficacy and selectivity of this compound derivatives can be significantly altered by varying the substituents on the pyrimidine (B1678525) ring.

Substituents at the 5-position: The nature of the substituent at the 5-position of the pyrimidine ring plays a significant role in determining potency and selectivity. For instance, in the context of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, smaller substituents at this position can lead to potent on-target activity but may decrease selectivity over other kinases like TAK1. nih.gov Conversely, larger aromatic groups at the 5-position can enhance selectivity. nih.gov In the development of inhibitors for epidermal growth factor receptor (EGFR), a cyano group at the 5-position has been found to be beneficial. utrgv.edu

Substituents at the 2- and 4-positions: Modifications to the amino groups at the 2- and 4-positions, as well as the introduction of various moieties at other positions, have been extensively explored. For example, in the design of Tropomyosin receptor kinase (TRK) inhibitors, over 60 derivatives with variations at these positions were synthesized to understand the SAR. nih.govresearchgate.net The introduction of a urea (B33335) moiety at the 4-position has been a successful strategy in developing potent Focal Adhesion Kinase (FAK) inhibitors. nih.gov

Impact on Anticancer Activity: In the development of anticancer agents, the variation of aromatic rings and terminal aniline (B41778) moieties on the pyrimidine core has been a key focus of SAR studies. rsc.org For example, certain this compound derivatives with triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds have shown promising antitumor activities against various cancer cell lines. rsc.org

The following table summarizes the impact of substituent variations on the activity of this compound derivatives against different cancer cell lines.

| Compound | Substituent Variation | Target Cancer Cell Line | IC50 (µM) |

| 9k | Triazolopiperazine scaffold | A549 | 2.14 |

| HCT-116 | 3.59 | ||

| PC-3 | 5.52 | ||

| MCF-7 | 3.69 | ||

| 13f | 1,4,8-triazaspiro[4.5]decan-3-one scaffold | A549 | 1.98 |

| HCT-116 | 2.78 | ||

| PC-3 | 4.27 | ||

| MCF-7 | 4.01 |

Data sourced from a study on novel this compound derivatives as potent antitumor agents. rsc.org

The introduction of aromatic and aliphatic moieties to the this compound scaffold is a common strategy to modulate its biological activity.

Aromatic Moieties: The presence of substituted benzyl (B1604629) groups is a characteristic feature of many this compound-based dihydrofolate reductase (DHFR) inhibitors. nih.gov The nature and substitution pattern of these aromatic rings are critical for their inhibitory activity. For instance, in IRAK4 inhibitors, the presence of an aryl group at the 5-position and a substituted phenylaniline at the 2-position are key structural features. nih.gov

Aliphatic Moieties: Aliphatic groups, such as a cyclohexyl group, have been shown to influence the antimalarial activity of 2,4-diaminopyrimidines. scispace.com Increased substitution on the cyclohexyl group can lead to an increase in activity, suggesting that hydrophobic interactions may be important for binding to the target. scispace.com

Conformational Analysis and Molecular Flexibility in Ligand-Target Interactions

The ability of a this compound derivative to adopt a specific conformation is crucial for its interaction with a biological target.

Molecular Flexibility: The flexibility of the linker between the pyrimidine core and its substituents can be critical. For example, in the development of IRAK4 inhibitors, a shortened carbonyl linker led to significant improvements in both potency and selectivity. nih.gov The flexibility of the substrate may be required for potential hydrophobic interactions. scispace.com

Conformational Similarity: Molecular dynamics simulations have been used to assess the conformational space explored by different ligands. mdpi.com In some cases, different derivatives explore similar ligand conformations, while in other instances, significant differences are observed. mdpi.com A pharmacophore model derived from the minimized structure of thiamine (B1217682) suggests that compounds containing a this compound scaffold can adopt a conformation that mimics key features of thiamine, allowing them to interact with thiamine transporters. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analyses

QSAR and cheminformatics are powerful computational tools used to correlate the chemical structure of compounds with their biological activity.

QSAR in Antimalarial Drug Development: QSAR analyses of urea-substituted 2,4-diaminopyrimidines have indicated that lipophilicity is a key factor driving antimalarial activity. nih.govnih.govresearchgate.net However, the most active compounds in these series often suffer from high lipophilicity, which can lead to poor aqueous solubility and low permeability. nih.govnih.govresearchgate.net

Neural Networks in QSAR: Comparative QSAR studies on 2,4-diamino-5-(substituted-benzyl)pyrimidines as DHFR inhibitors have shown that neural networks can outperform traditional regression analysis methods. nih.gov This approach allows for the identification of the functional form of parameters that influence biological activity. nih.gov

Cheminformatics in Inhibitor Identification: Cheminformatic analyses, including the assessment of drug-likeness based on molecular weight, hydrogen bond donors and acceptors, and partition coefficients, are used to filter and select promising candidates from large compound libraries. mdpi.com

Activity Cliff Analysis and Implications for Drug Design

Activity cliffs are pairs of structurally similar compounds that exhibit a large difference in biological activity. csmres.co.uk The analysis of activity cliffs provides valuable insights for drug design.

Identifying Critical Modifications: The existence of activity cliffs highlights that even minor structural modifications can lead to substantial changes in potency. mdpi.com This phenomenon underscores the importance of a detailed understanding of SAR to guide the optimization of lead compounds. For instance, the systematic identification of activity cliffs among kinase inhibitors has revealed that small chemical changes can result in significant variations in potency. mdpi.com

Mechanistic Investigations of 2,4 Diaminopyrimidine Action

Enzyme Inhibition Mechanisms

The biological activity of 2,4-diaminopyrimidine derivatives stems from their ability to act as competitive inhibitors, binding to the active sites of specific enzymes and preventing the binding of natural substrates. This interference with enzymatic function disrupts essential cellular pathways, leading to the desired therapeutic effect.

Dihydrofolate reductase is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular replication. The this compound moiety acts as a structural mimic of the pteridine (B1203161) ring of the natural substrate, DHF. researchgate.netresearchgate.net Its increased basicity compared to the pteridine ring allows it to form a strong ionic bond with a conserved acidic residue (aspartate or glutamate) in the DHFR active site, effectively blocking the catalytic process. researchgate.netcambridge.org This mechanism is fundamental to its action against bacterial and parasitic pathogens.

Compounds based on the this compound scaffold, such as Trimethoprim (B1683648), are potent inhibitors of bacterial DHFR. The diaminopyrimidine ring is crucial for binding, establishing key hydrogen bonds within the enzyme's active site. nih.gov X-ray crystallography studies reveal that this moiety complexes with equivalent protein side chains across different bacterial species. nih.gov For instance, in studies with Bacillus anthracis and Staphylococcus aureus, the diaminopyrimidine ring's interactions with surrounding amino acid side chains and the protein main chain ensure precise placement and potent inhibition. nih.gov

Further investigations into 6-alkyl-substituted 2,4-diaminopyrimidines have provided deeper insights. While these substitutions can sometimes attenuate activity, they reveal opportunities for targeting adjacent side pockets within the enzyme's active site. Hydrophobic substitutions at the C6 position interact with residues such as Leu20 and Leu28, inducing minor conformational changes that open a pocket containing critical water molecules, highlighting a potential new area for inhibitor design. nih.gov

| Compound | Target Organism | Inhibition Constant (Ki, nM) | Minimum Inhibitory Concentration (MIC, µg/mL) |

| 6-Pentyl-DAP Derivative | Bacillus anthracis | 440 | 0.25 |

| 6-Pentyl-DAP Derivative | Staphylococcus aureus | 2200 | 1 |

| 6-Hexyl-DAP Derivative | Bacillus anthracis | 1300 | 0.5 |

| 6-Hexyl-DAP Derivative | Staphylococcus aureus | 5500 | 4 |

| 6-Heptyl-DAP Derivative | Bacillus anthracis | 470 | 0.5 |

| 6-Heptyl-DAP Derivative | Staphylococcus aureus | 1600 | 2 |

Data sourced from research on 6-alkyl-2,4-diaminopyrimidine-based inhibitors. nih.gov

The inhibition of parasitic DHFR is a cornerstone of treatment for several infectious diseases, including malaria, filariasis, and tuberculosis.

Plasmodium falciparum: The antimalarial drug Pyrimethamine (B1678524), a this compound derivative, effectively inhibits P. falciparum DHFR (PfDHFR). The mechanism relies on the 2,4-diamino groups forming hydrogen bonds with the carboxylate side chain of a key active site residue, Asp54. cambridge.org However, widespread resistance has emerged, primarily due to point mutations in the PfDHFR gene. The most common mutation, S108N, introduces a bulky asparagine residue into the active site. This creates a steric clash with the 5-p-chlorophenyl group of Pyrimethamine, significantly reducing its binding affinity. researchgate.net Research has focused on developing new this compound analogues that can overcome this resistance. Strategies include removing or repositioning the chlorine atom on the phenyl ring or introducing flexible side chains that can adapt to the altered shape of the mutant enzyme's active site. researchgate.net

| Compound | PfDHFR Type | Inhibition Constant (Ki, nM) |

| Pyrimethamine | Wild-Type | 0.53 |

| Pyrimethamine | S108N Mutant | 75 |

| Pyrimethamine | C59R+S108N Double Mutant | 830 |

| Analogue 1 (p-Cl removed) | Wild-Type | 1.1 |

| Analogue 1 (p-Cl removed) | S108N Mutant | 1.8 |

| Analogue 1 (p-Cl removed) | C59R+S108N Double Mutant | 13 |

| Analogue 2 (flexible 6-substituent) | Wild-Type | 0.17 |

| Analogue 2 (flexible 6-substituent) | S108N Mutant | 0.21 |

| Analogue 2 (flexible 6-substituent) | C59R+S108N Double Mutant | 0.63 |

Data adapted from studies on pyrimethamine analogues against resistant P. falciparum strains. researchgate.net

Brugia malayi: This parasitic nematode is a causative agent of lymphatic filariasis. Studies have confirmed that its DHFR enzyme (BmDHFR) is a viable drug target. cambridge.orgnih.gov A range of antifolate compounds featuring the this compound core have been evaluated for their inhibitory potential against BmDHFR. While the parent this compound compound itself shows very weak activity, derivatives like Pyrimethamine and Trimethoprim are significantly more potent inhibitors, demonstrating that substitutions on the core scaffold are critical for effective binding to the active site of BmDHFR. nih.gov

Mycobacterium tuberculosis: The DHFR enzyme in M. tuberculosis (Mtb DHFR) is a validated target for antitubercular drugs. nih.govbath.ac.uk However, common bacterial DHFR inhibitors like Trimethoprim are often ineffective against mycobacteria due to structural differences in the enzyme. nih.gov This has driven the rational design of novel this compound derivatives specifically targeting mycobacterial DHFRs. nih.govnih.gov Structural studies show that the this compound ring of these inhibitors binds in a mode similar to other antifolates, forming key interactions within the active site. nih.gov For example, the malarial DHFR inhibitor P218, which has a this compound core, has been shown to be a potent inhibitor of DHFR from nontuberculous mycobacteria (M. avium and M. abscessus), underscoring the potential of this scaffold for broader antimycobacterial applications. nih.gov

In addition to their role as antifolates, this compound derivatives have emerged as a versatile scaffold for the development of protein kinase inhibitors. Kinases are critical enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins. The this compound core can effectively function as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket, a common strategy for achieving potent kinase inhibition.

The MAPK signaling pathways are central to cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in many diseases, making their component kinases attractive therapeutic targets. Derivatives of this compound have been successfully developed as inhibitors of kinases within this superfamily.

For example, potent inhibitors of MAPK-activated protein kinase 2 (MK2), a key enzyme in the inflammatory response, have been developed from a this compound scaffold. Co-crystal structures revealed a unique binding mode for these inhibitors, leading to compounds with IC50 values in the low nanomolar range. nih.gov Similarly, potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1), a negative regulator of T-cell activation and a target for cancer immunotherapy, have been identified. One such compound demonstrated a remarkable IC50 of 0.15 nM against HPK1. nih.gov

| Compound Series | Target Kinase | Representative IC50 (nM) |

| This compound Carboxamides | HPK1 (MAP4K1) | 0.15 |

| Novel 2,4-Diaminopyrimidines | MK2 | 19 |

Data sourced from studies on this compound as MAPK-family kinase inhibitors. nih.govnih.gov

The Cdc2-related kinase (CRK) family, which prominently includes the Cyclin-Dependent Kinases (CDKs), are master regulators of the cell cycle and transcription. Their aberrant activity is a hallmark of cancer, making them prime targets for anticancer drug development. The this compound structure has proven to be an excellent template for designing potent CDK inhibitors.

A series of N2,N4-disubstituted pyrimidine-2,4-diamines were identified as potent dual inhibitors of CDK2/cyclin A and CDK9/cyclin T1. rsc.org Further structural modifications led to the development of highly selective inhibitors for other CDKs. For instance, a series of this compound derivatives were designed as potent and selective CDK7 inhibitors, with a lead compound showing an IC50 of 7.21 nM. nih.gov Molecular docking studies confirmed that these compounds bind to the ATP-binding site, with specific substitutions playing a crucial role in achieving high affinity and selectivity. rsc.orgnih.gov

| Compound Series | Target Kinase | Representative IC50 (nM) |

| N2,N4-Disubstituted Pyrimidine-2,4-diamines | CDK2/cyclin A | 83 |

| N2,N4-Disubstituted Pyrimidine-2,4-diamines | CDK9/cyclin T1 | 65 |

| Ortho-sulfonyl Aniline (B41778) Derivatives | CDK7 | 7.21 |

| 4-Alkoxy-2,6-diaminopyrimidines | CDK1/cyclin B1 | 2900 |

| 4-Alkoxy-2,6-diaminopyrimidines | CDK2/cyclin A3 | 2200 |

Data sourced from various studies on this compound derivatives as CDK inhibitors. rsc.orgnih.govnih.gov

Kinase Inhibition

Aurora Kinases (Aurora A, Aurora B)

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in human cancers, making them attractive targets for anticancer drug development. Several studies have explored the potential of this compound derivatives as inhibitors of Aurora kinases.

In one study, a series of 15 this compound compounds were synthesized and evaluated for their biological activities. These compounds generally showed more potent cytotoxicity against tumor cell lines compared to the control compound VX-680. nih.gov Notably, compound 11c exhibited the highest cytotoxic effects, with IC50 values ranging from 0.5 to 4.0 μM. nih.gov Further investigation into its kinase inhibitory activity revealed that compound 11c was a selective inhibitor of Aurora A, with an IC50 of 69 nM, demonstrating over 35-fold selectivity for Aurora A over Aurora B (IC50 = 2460 nM). nih.gov Molecular docking studies suggested that this selectivity arises from favorable interactions within the Aurora A binding site. nih.gov The inhibition of Aurora A by compound 11c was shown to induce a G2/M cell cycle arrest in HeLa cells. nih.gov

Another study focused on the design and synthesis of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Among the synthesized compounds, 12a displayed moderate to high anti-proliferative activities against A549, HCT-116, and MCF-7 cancer cell lines. bioworld.com This compound demonstrated inhibitory activity against both Aurora A and Aurora B with IC50 values of 309 nM and 293 nM, respectively. bioworld.com Mechanistic studies revealed that compound 12a induced apoptosis in HCT-116 cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-xl. bioworld.com

| Compound | Target Kinase | IC50 (nM) | Cell Line Cytotoxicity (IC50, μM) | Reference |

| 11c | Aurora A | 69 | 0.5-4.0 | nih.gov |

| Aurora B | 2460 | nih.gov | ||

| 12a | Aurora A | 309 | A549: 12.05, HCT-116: 1.31, MCF-7: 20.53 | bioworld.com |

| Aurora B | 293 | bioworld.com |

Cyclin-Dependent Kinases (CDKs), including CDK7

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle and transcription. mdpi.comnih.gov Dysregulation of CDK activity is a hallmark of cancer, making them significant targets for therapeutic intervention. mdpi.com CDK7, in particular, plays a dual role in both cell cycle progression and transcriptional regulation. researchgate.netnih.gov

Starting from BTX-A51, a known inhibitor of CK1α that also targets CDK7 and CDK9, a series of this compound derivatives were designed and synthesized as potent and selective CDK7 inhibitors. researchgate.net The representative compound, 22 , demonstrated significant enzymatic inhibitory activity against CDK7 with an IC50 value of 7.21 nM. researchgate.net This compound exhibited a remarkable selectivity profile when tested against a panel of other kinases, including seven other CDK subtypes. researchgate.net Molecular modeling and dynamics simulations indicated that a sulfone group on compound 22 enhanced its binding affinity, while an acetyl group contributed to its selectivity for CDK7 over CDK9. researchgate.net In cellular assays, compound 22 effectively inhibited the phosphorylation of RNA polymerase II and CDK2, leading to G1/S phase cell cycle arrest and apoptosis in MV4-11 cells. researchgate.net

| Compound | Target Kinase | IC50 (nM) | Cellular Effects | Reference |

| 22 | CDK7 | 7.21 | G1/S phase arrest, apoptosis | researchgate.net |

Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with tumor progression and metastasis. The this compound scaffold has been successfully utilized to develop potent FAK inhibitors.

A series of this compound derivatives were synthesized and evaluated for their ability to inhibit FAK. These compounds displayed a wide range of inhibitory activities, with IC50 values spanning from 0.6 to 2164 nM. nih.gov Among them, compound Q6 was identified as a highly potent inhibitor with an IC50 of 3.2 nM. nih.gov In another study, a compound designated as 14 , which features a bromine atom on the pyrimidine (B1678525) ring, showed significant inhibitory activity against FAK with an IC50 of 3.7 nM. This potency was notably higher than that of the positive control drug, GSK-2256098, which had an IC50 of 18 nM. The molecular structure of these inhibitors, with substitutions at the 5-position of the pyrimidine ring and connections to benzene (B151609) rings at the 2- and 4-amino groups, allows them to adopt a U-shaped conformation that binds effectively to the central kinase domain of FAK.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Q6 | FAK | 3.2 | nih.gov |

| 14 | FAK | 3.7 |

Casein Kinase 1 epsilon (CK1ε)

Casein Kinase 1 epsilon (CK1ε) is a serine/threonine kinase involved in various cellular processes, including the Wnt signaling pathway and the regulation of circadian rhythms. Its role in activating oncogenic signaling pathways has made it a target for cancer therapy. nih.gov

While no clinically approved this compound-based inhibitors for CK1ε are currently available, recent in silico research has highlighted the potential of this scaffold. A pharmacophore-based virtual screening of a massive compound database, followed by molecular docking and molecular dynamics simulations, identified two this compound-based compounds as likely inhibitors of CK1ε. nih.govnih.gov The study suggested that these compounds exhibit stable binding modes and favorable intermolecular interactions within the CK1ε active site, with binding affinities comparable to known reference inhibitors. nih.gov The this compound core was noted for its potential to be prioritized in the rational design of novel and selective CK1ε inhibitors for therapeutic development. nih.govnih.gov

IRAK4 Kinase

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are central to the innate immune response. Uncontrolled IRAK4 activity is linked to various inflammatory disorders.

Through high-throughput screening and subsequent optimization, compounds featuring a 5-aryl-2,4-diaminopyrimidine core structure have been identified as potent inhibitors of IRAK4. A cocrystal structure of an early lead molecule with the IRAK4 protein provided valuable insights into the structure-activity relationship, guiding the design of more potent compounds. An initial challenge with this series was off-target inhibition of TAK1 kinase, which could lead to toxicity. However, optimization efforts, particularly modifications of the substituents at the 5-position of the pyrimidine ring, led to improved selectivity over TAK1.

Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and B-cell development. It has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases.

A series of novel 2,5-diaminopyrimidine-based covalent irreversible inhibitors of BTK have been developed. It is important to note the shift from the this compound to the 2,5-diaminopyrimidine (B1361531) scaffold in this series. These inhibitors demonstrated a different selectivity profile compared to the first-in-class BTK inhibitor, ibrutinib. A key feature of these compounds is their dual-action mode of inhibition, affecting both the activation and the catalytic activity of BTK. Two compounds from this series, 31 and 38 , showed potent antiproliferative activities against multiple B-cell lymphoma cell lines. Furthermore, compound 31 demonstrated significant in vivo antitumor activity by preventing tumor growth in a mouse xenograft model.

| Compound | Target Kinase | Mode of Inhibition | Cellular Effects | In Vivo Activity | Reference |

| 31 | BTK | Covalent Irreversible | Potent antiproliferative | Tumor growth prevention | |

| 38 | BTK | Covalent Irreversible | Potent antiproliferative | Not specified |

Caspase-1 Inhibition

Caspase-1, also known as interleukin-1β converting enzyme (ICE), is a cysteine protease that plays a central role in the inflammatory process by maturing the pro-inflammatory cytokines IL-1β and IL-18. Inhibition of caspase-1 is therefore a promising therapeutic strategy for a variety of inflammatory diseases.

Structure-based design has led to the development of this compound derivatives as novel and potent caspase-1 inhibitors. In one study, a series of these compounds (6a-6w) were synthesized and evaluated. Six of these compounds, 6m, 6n, 6o, 6p, 6q, and 6r , demonstrated significant enzymatic inhibition of caspase-1, with IC50 values ranging from 0.022 to 0.078 µM. These compounds also showed excellent cellular potency at sub-micromolar concentrations. Molecular docking studies provided insights into the binding mode of these inhibitors, confirming their interaction with key residues in the active site of caspase-1. The amino group of the this compound core was found to form a crucial hydrogen bond with the active site residue Arg341, which is believed to be fundamental to their inhibitory activity.

| Compound Series | Target Enzyme | IC50 Range (μM) | Key Binding Interaction | Reference |

| 6m, 6n, 6o, 6p, 6q, 6r | Caspase-1 | 0.022 - 0.078 | H-bond with Arg341 |

Glyoxalase I (GLO-1) Inhibition

The glyoxalase system is a crucial component of cellular metabolism, responsible for detoxifying cytotoxic 2-oxoaldehydes like methylglyoxal (B44143) (MG), which are by-products of glycolysis. researchgate.net The enzyme Glyoxalase I (GLO-1) is central to this pathway and is often highly expressed in cancer cells to cope with their increased glycolytic activity. researchgate.netresearchgate.net This overexpression has been linked to multidrug resistance in chemotherapy, making GLO-1 an attractive target for anticancer drug development. researchgate.net

Recent research has successfully identified this compound-based compounds as potent and selective inhibitors of GLO-1. researchgate.net Through techniques such as photo-affinity labeling and affinity pull-down, investigators have demonstrated that a series of these compounds selectively bind to the GLO-1 enzyme within cells. researchgate.net This binding leads to potent inhibition of the enzyme's activity, which in turn prevents the proliferation of cancer cells, highlighting the potential of this chemical class in cancer therapy. researchgate.net

Table 1: Profile of this compound as a GLO-1 Inhibitor

| Target Enzyme | Compound Class | Mechanism of Action | Cellular Outcome |

|---|

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair. They detect single-strand DNA breaks and facilitate their repair. nih.gov In cancers with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), cells become highly dependent on PARP-1 for survival. Inhibiting PARP-1 in such cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality. nih.gov

The pyrimidine scaffold has been successfully utilized to design novel PARP-1 inhibitors. Specifically, derivatives based on a pyrano[2,3-d]pyrimidine-2,4-dione structure have demonstrated excellent inhibitory activity against PARP-1. nih.gov Molecular docking studies confirmed that this scaffold occupies the nicotinamide (B372718) (NI) binding site of the enzyme, interacting with key amino acid residues like Ser904 and Gly863 through hydrogen bonds, mimicking the binding of known inhibitors like Olaparib. nih.gov Several synthesized compounds showed high potency, with some exhibiting greater efficacy than the reference drug Olaparib. nih.gov These inhibitors also displayed significant anti-proliferative effects against human cancer cell lines. nih.gov

Table 2: PARP-1 Inhibitory and Anti-proliferative Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives

| Compound | PARP-1 IC50 (nM) | Anti-proliferative IC50 (μM) - MCF-7 | Anti-proliferative IC50 (μM) - HCT116 |

|---|---|---|---|

| S2 | Higher potency than Olaparib | 2.65 ± 0.05 | 9.31 ± 0.34 |

| S4 | Slightly less potent than Olaparib | 0.87 ± 0.07 | 6.38 ± 0.11 |

| S7 | Higher potency than Olaparib | 1.28 ± 1.12 | 46.86 ± 1.82 |

| S8 | Slightly less potent than Olaparib | 0.66 ± 0.05 | 2.76 ± 0.06 |

| Olaparib | Reference | Not provided | Not provided |

Data sourced from a study on novel pyrano[2,3-d]pyrimidine-2,4-dione derivatives. nih.gov

Receptor Antagonism and Ligand Binding

The this compound structure has proven to be a privileged scaffold for designing potent and selective ligands that can antagonize or inhibit various protein receptors and kinases. This is achieved by modifying the substituents on the core ring, allowing for tailored interactions within the binding sites of different biological targets.

Investigations have led to the discovery of this compound derivatives that act as potent antagonists for the growth hormone secretagogue receptor (GHS-R), which is involved in regulating hunger and food intake. nih.gov Other work has successfully developed inhibitors of MAP-kinase-activated kinase 2 (MK2) and c-jun N-terminal kinase (JNK), both of which are implicated in inflammatory responses and cellular stress pathways. nih.govrsc.org Furthermore, related 2-aminopyrimidine (B69317) derivatives have been synthesized as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in certain breast cancers and hepatocellular carcinomas. researchgate.net

Table 3: Versatility of the this compound Scaffold in Targeting Receptors and Kinases

| Target | Compound Class | Finding |

|---|---|---|

| Growth Hormone Secretagogue Receptor (GHS-R) | This compound derivatives | Identified as potent and selective antagonists. nih.gov |

| MAP-kinase-activated kinase 2 (MK2) | This compound derivatives | Optimized to produce inhibitors with IC50 values as low as 19 nM. nih.gov |

| c-jun N-terminal kinase (JNK) | This compound derivatives | Developed as a potent series of JNK2 inhibitors. rsc.org |

Apoptosis Induction Pathways

Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to develop agents that can trigger this process. Derivatives of this compound have been shown to effectively induce apoptosis in various cancer cell lines. nih.govacs.orgrsc.org

The mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. For instance, one study found that a promising this compound derivative induced a significant decrease in the mitochondrial membrane potential in A549 lung cancer cells, a hallmark of the intrinsic pathway. rsc.org Other research on different derivatives confirmed their ability to promote apoptosis in hematological cancer cells. nih.govacs.org Further studies on related aminopyrimidine compounds showed they can trigger apoptosis by modulating the expression of key regulatory genes, such as upregulating the pro-apoptotic BAX and downregulating the anti-apoptotic Bcl-2. nih.gov

Table 4: Anti-proliferative Activity of Apoptosis-Inducing this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9k | A549 (Lung Cancer) | 2.14 |

| HCT-116 (Colon Cancer) | 3.59 | |

| PC-3 (Prostate Cancer) | 5.52 | |

| MCF-7 (Breast Cancer) | 3.69 | |

| 13f | A549 (Lung Cancer) | 1.98 |

| HCT-116 (Colon Cancer) | 2.78 | |

| PC-3 (Prostate Cancer) | 4.27 | |

| MCF-7 (Breast Cancer) | 4.01 |

IC50 values represent the concentration at which 50% of cell proliferation is inhibited, a measure of the compounds' potency which leads to apoptosis. rsc.org

Modulation of Cell Cycle Progression

The cell cycle is the process through which a cell grows and divides. Uncontrolled progression through the cell cycle is a defining feature of cancer. Therefore, inducing cell cycle arrest is a well-established therapeutic strategy. The this compound scaffold has been instrumental in developing compounds that modulate cell cycle progression, effectively halting the proliferation of cancer cells. nih.govrsc.orgrsc.org

Different derivatives have been shown to arrest the cell cycle at distinct phases. For example, certain novel this compound compounds caused a blockage at the G2-M phase and an accumulation of cells in the S phase in the A549 lung cancer cell line. rsc.org Similarly, N2,N4-disubstituted pyrimidine-2,4-diamines were found to induce cell cycle arrest in the G2/M phase in triple-negative breast cancer cells. rsc.org In contrast, another potent this compound derivative, developed as a CDK7 inhibitor, was shown to cause G1/S phase cell cycle arrest in leukemia cells. nih.govacs.org This ability to target different checkpoints highlights the chemical tractability of the scaffold for creating inhibitors of specific cell cycle-related kinases.

Table 5: Cell Cycle Modulation by this compound Derivatives

| Compound Series | Cell Line | Phase of Arrest |

|---|---|---|

| Triazolopiperazine-scaffold derivatives | A549 (Lung) | G2-M blockage, S phase accumulation rsc.org |

| N2,N4-disubstituted pyrimidine-2,4-diamines | MDA-MB-231 (Breast) | G2/M phase rsc.org |

| CDK7 inhibitor derivative (Compound 22) | MV4-11 (Leukemia) | G1/S phase nih.govacs.org |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. For 2,4-diaminopyrimidine derivatives, these simulations have been instrumental in understanding their interactions with a range of protein targets.

Active Site Characterization and Binding Mode Analysis

Docking studies have consistently revealed that the this compound core is crucial for establishing key interactions within the active sites of various enzymes, particularly kinases. The amino groups at the C2 and C4 positions frequently act as hydrogen bond donors, while the pyrimidine (B1678525) ring itself can engage in hydrophobic and π-π stacking interactions.

For instance, in studies targeting p21-activated kinase 4 (PAK4), the this compound moiety of inhibitors has been shown to form critical hydrogen bonds with the hinge region of the kinase. nih.gov Similarly, when targeting cyclin-dependent kinase 9 (CDK9), derivatives of this scaffold have demonstrated the ability to fit snugly into the ATP-binding pocket, with the diaminopyrimidine core forming hydrogen bonds with key residues. nih.gov In the case of MAP kinase-activated protein kinase 2 (MK2), a unique binding mode for this compound inhibitors was identified, highlighting the importance of characterizing these interactions for different targets. nih.gov

The binding mode of these compounds is not limited to kinases. Studies on Trypanosoma brucei pteridine (B1203161) reductase 1 (TbPTR1) have shown that this compound derivatives can mimic the binding of natural substrates like biopterin (B10759762) and folic acid. nih.gov Furthermore, in the context of dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis (mt-DHFR), these compounds have been designed to occupy not only the active site but also an adjacent glycerol (B35011) binding site, a strategy aimed at enhancing selectivity. nih.gov

| Target Protein | Key Interacting Residues | Type of Interaction |

| p21-activated kinase 4 (PAK4) | Hinge Region Residues | Hydrogen Bonding |

| Cyclin-dependent kinase 9 (CDK9) | ATP-binding pocket residues | Hydrogen Bonding |

| MAP kinase-activated protein kinase 2 (MK2) | Active Site Residues | Unique Hydrogen Bonding |

| Trypanosoma brucei pteridine reductase 1 (TbPTR1) | Substrate Binding Site | Mimicry of Natural Substrate |

| Mycobacterium tuberculosis DHFR (mt-DHFR) | Active Site and Glycerol Binding Site | Hydrogen Bonding, Hydrophobic |

Prediction of Binding Affinity and Specificity

Molecular docking simulations are frequently employed to predict the binding affinity of ligands, often expressed as a docking score or estimated binding energy. These predictions, while not always perfectly correlated with experimental values, are invaluable for prioritizing compounds for synthesis and biological testing.

In the development of PAK4 inhibitors, a this compound derivative, compound B6, exhibited the lowest docking score of -7.593 kcal/mol, which corresponded with its high inhibitory activity (IC50 = 5.9 nM). nih.gov Similarly, for pyrimidine-2-thiol (B7767146) derivatives targeting cyclooxygenase (COX) enzymes, docking scores were used to identify compounds with preferential binding to either COX-1 or COX-2. For example, compound PY4 showed a better docking score with COX-1 (-6.081 kcal/mol), while compound PY5 had a favorable score with COX-2 (-8.602 kcal/mol). rjptonline.org

These computational predictions of binding affinity are crucial for understanding the specificity of inhibitors. By comparing the docking scores of a compound against its intended target and off-target proteins, researchers can computationally estimate its selectivity profile. This approach has been used in the design of selective inhibitors for various kinases, including CDK7, where molecular docking helped to elucidate the structural basis for selectivity over other cyclin-dependent kinases like CDK9. nih.gov

| Compound/Derivative | Target Protein | Predicted Binding Affinity (Docking Score) |

| Compound B6 | p21-activated kinase 4 (PAK4) | -7.593 kcal/mol |

| Compound PY4 | Cyclooxygenase-1 (COX-1) | -6.081 kcal/mol |

| Compound PY5 | Cyclooxygenase-2 (COX-2) | -8.602 kcal/mol |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to bind to a specific target. This model can then be used as a query in virtual screening campaigns to identify novel compounds with the desired activity from large chemical databases.

The this compound scaffold is a common feature in many pharmacophore models for kinase inhibitors, where the two amino groups often serve as key hydrogen bond donors. Pharmacophore models based on known 2,4-diamino-5-benzylpyrimidine inhibitors have been generated to identify new inhibitors of Pneumocystis carinii DHFR. researchgate.net In a broader context, pharmacophore-based virtual screening has been successfully applied to discover new scaffolds for various targets, including the mitotic kinase TTK. nih.gov The this compound core itself has been identified through screening campaigns as a promising scaffold for targeting enzymes like Trypanosoma brucei pteridine reductase 1. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Computations

Density Functional Theory (DFT) and other quantum chemical methods provide a deeper understanding of the electronic structure and properties of molecules. These calculations are used to determine parameters such as molecular orbital energies, charge distributions, and reactivity indices.

DFT calculations have been performed on various pyrimidine derivatives to analyze their structural and electronic properties. nih.gov For instance, the B3LYP method with different basis sets has been used to optimize the geometry of pyrimidine derivatives and calculate their vibrational spectra, showing good agreement with experimental data. nih.govnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical descriptors that relate to the electron-donating and electron-accepting abilities of a molecule, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com

For pyrimidine derivatives, the HOMO-LUMO gap has been calculated to understand their potential for charge transfer interactions within biological systems. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can more easily participate in charge transfer, which can be a crucial aspect of its biological activity. irjweb.com For example, in a study of N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, the calculated HOMO-LUMO energy gap of 4.4871 eV was interpreted as an indication of the molecule's chemical reactivity and potential for charge transfer. irjweb.comirjweb.com

| Compound/Derivative | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | DFT/B3LYP/6-311G++(d,p) | -6.2613 | -0.8844 | 5.3769 |

| 1A (a pyrimidine derivative) | DFT/B3LYP/6-311+G(d,P) | -6.2967 | -1.8096 | 4.4871 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of a molecule's reactivity, providing a visual representation of the charge distribution and highlighting regions that are prone to electrophilic and nucleophilic attack. In the context of this compound, MEP studies are crucial for understanding its interaction with biological targets.

A study on the salts of this compound with various dicarboxylic acids utilized Hirshfeld surface analysis to map the molecular electrostatic potential. mdpi.com The MEP maps reveal distinct regions of positive and negative potential. The regions around the amino groups are characterized by a positive electrostatic potential, indicating their role as hydrogen bond donors. Conversely, the nitrogen atoms within the pyrimidine ring exhibit a negative electrostatic potential, highlighting them as potential hydrogen bond acceptor sites. mdpi.com This distribution of electrostatic potential is fundamental to the ability of this compound to form specific hydrogen bonding patterns with coformers and biological receptors. mdpi.com

The MEP is calculated from the total electron density and provides a measure of the net electrostatic effect of the molecule's nuclei and electrons on a hypothetical positive point charge. This allows for the prediction of how the molecule will interact with other charged or polar species. The distinct positive and negative regions on the MEP surface of this compound underscore its amphiprotic nature, capable of both donating and accepting hydrogen bonds, a key feature in its biological activity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. While specific NBO analysis of the parent this compound is not extensively detailed in the available literature, studies on closely related diaminopyrimidine derivatives provide significant insights into the electronic interactions at play.

For instance, a quantum chemical study of 2,6-diaminopyrimidine sulfonate derivatives using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level included a comprehensive NBO analysis. acs.org This analysis revealed significant stabilization energies arising from hyperconjugative interactions. These interactions typically involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO.

These findings suggest that in this compound, similar intramolecular charge transfer from the exocyclic amino groups to the pyrimidine ring would be a significant feature, influencing its chemical reactivity and biological function.

Cheminformatics and Bioinformatics for Target Identification and Drug Likeness

The this compound scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Cheminformatics and bioinformatics approaches have been instrumental in identifying the potential biological targets of this compound derivatives and assessing their drug-like properties.

A variety of computational studies have highlighted the versatility of the this compound core in the design of inhibitors for a range of enzymes, particularly kinases. For instance, in silico screening and molecular dynamics simulations have identified this compound-based compounds as potential inhibitors of Casein Kinase 1 Epsilon (CK1ε), a target in cancer therapy. nih.govnih.gov Similarly, derivatives of this compound have been discovered as potent inhibitors of p21-activated kinase 4 (PAK4) and Focal Adhesion Kinase (FAK), both of which are implicated in cancer progression. nih.govnih.gov

Beyond kinases, the this compound scaffold has been successfully employed to target other enzyme classes. It forms the core of non-classical antifolates that inhibit dihydrofolate reductase (DHFR), an important target in antibacterial and anti-tuberculosis drug discovery. mdpi.com Furthermore, screening campaigns have identified this compound derivatives as inhibitors of Trypanosoma brucei pteridine reductase 1 (TbPTR1), a potential target for treating African trypanosomiasis. nih.gov

In conjunction with target identification, cheminformatics tools are used to predict the "drug-likeness" of compounds based on various physicochemical properties. These predictions often involve assessing compliance with established guidelines such as Lipinski's Rule of Five. For many of the biologically active this compound derivatives, computational ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been evaluated. nih.gov These in silico predictions help to prioritize compounds for further development by identifying those with a higher probability of possessing favorable pharmacokinetic profiles. mdpi.com

The table below summarizes some of the identified biological targets for compounds containing the this compound scaffold.

| Biological Target Family | Specific Target Enzyme | Therapeutic Area |

| Protein Kinases | Casein Kinase 1 Epsilon (CK1ε) | Cancer |

| p21-activated kinase 4 (PAK4) | Cancer | |

| Focal Adhesion Kinase (FAK) | Cancer | |

| Reductases | Dihydrofolate Reductase (DHFR) | Infectious Diseases (Bacterial, Tuberculosis) |

| Pteridine Reductase 1 (PTR1) | Infectious Diseases (Trypanosomiasis) |

Medicinal Chemistry Applications and Therapeutic Potential

Anticancer Agents

The versatility of the 2,4-diaminopyrimidine core has been extensively exploited in the development of novel anticancer agents. These compounds have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms, including the targeting of specific kinases involved in cancer progression and serving as platforms for the development of tumor imaging agents.

Numerous studies have reported the synthesis of this compound derivatives that exhibit potent cytotoxic activity against a panel of human cancer cell lines. These compounds often induce apoptosis and cell cycle arrest, thereby inhibiting tumor growth. For instance, two series of novel this compound derivatives possessing triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds were designed and synthesized, with some compounds showing moderate to excellent potency against four tested cancer cell lines when compared with existing drugs like palbociclib and momelotinib. acs.org

Notably, compounds 9k and 13f from this series demonstrated significant antitumor activities with low micromolar IC50 values against A549 (lung carcinoma), HCT-116 (colon carcinoma), PC-3 (prostate carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. acs.org Further mechanistic studies revealed that compound 9k inhibited the proliferation of A549 cells by inducing a significant decrease in the mitochondrial membrane potential, which leads to apoptosis. acs.orgnih.gov It also suppressed the migration of tumor cells and caused cell cycle blockage at the G2-M phase. acs.orgnih.gov

In another study, a series of 2,4-diamino-5-methyleneaminopyrimidine derivatives were designed and synthesized. Among these, compound 7i showed a marked improvement in inhibiting the proliferation of HCT116, HT-29, MCF-7, and HeLa cells compared to the standard chemotherapeutic agent 5-FU, with IC50 values of 4.93, 5.57, 8.84, and 14.16 µM, respectively. nih.gov Mechanistic investigations indicated that compound 7i induced cell cycle arrest and apoptosis in HCT116 cells in a concentration-dependent manner. nih.gov

Inhibitory Activity of this compound Derivatives against Various Cancer Cell Lines

| Compound | A549 (IC50 µM) | HCT-116 (IC50 µM) | PC-3 (IC50 µM) | MCF-7 (IC50 µM) | Reference |

| 9k | 2.14 | 3.59 | 5.52 | 3.69 | acs.org |

| 13f | 1.98 | 2.78 | 4.27 | 4.01 | acs.org |

| 7i | - | 4.93 | - | 8.84 | nih.gov |

The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov The this compound scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.

Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase that is overexpressed in many tumors, is a key target. researchgate.net A series of this compound derivatives were developed as FAK inhibitors, with IC50 values ranging from 0.6 to 2164 nM. researchgate.net One of the most potent compounds, Q6 , exhibited an IC50 of 3.2 nM. researchgate.net Another series of FAK inhibitors based on the this compound scaffold also showed superior inhibitory activity, with IC50 values in the range of 5.0-205.1 nM. researchgate.net

Cyclin-Dependent Kinase 7 (CDK7) is another critical enzyme in cancer progression, and its selective inhibition is a promising therapeutic strategy. researchgate.net Starting from a known inhibitor, a series of this compound derivatives were designed and synthesized as potent CDK7 inhibitors. The representative compound, 22 , displayed significant enzymatic inhibitory activity and high selectivity against a panel of kinases, including seven CDK subtypes. researchgate.net This compound effectively inhibited the phosphorylation of RNA polymerase II and CDK2, leading to G1/S phase cell cycle arrest and apoptosis in MV4-11 cells. researchgate.net

p21-Activated Kinase 4 (PAK4) is also a target of interest. Novel this compound derivatives targeting PAK4 have been discovered, with promising compounds A2 , B6 , and B8 showing high inhibitory activities against PAK4 with IC50 values of 18.4, 5.9, and 20.4 nM, respectively. researchgate.net Compound B6 also exhibited the highest potency in a cellular assay against A549 cells with an IC50 value of 2.533 µM. researchgate.net

Inhibitory Activity of this compound Derivatives against Specific Kinases